molecular formula C16H20N4O5S2 B2773666 N-(1,2-oxazol-3-yl)-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide CAS No. 1209250-68-9

N-(1,2-oxazol-3-yl)-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide

Cat. No.: B2773666
CAS No.: 1209250-68-9
M. Wt: 412.48
InChI Key: WRHKOJQWMMWIBE-UHFFFAOYSA-N
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Description

N-(1,2-oxazol-3-yl)-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide is a complex organic compound characterized by the presence of multiple functional groups, including an isoxazole ring, a thiophene ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-oxazol-3-yl)-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the introduction of the thiophene and piperidine rings. The final step involves the formation of the oxalamide linkage.

    Isoxazole Ring Formation: The isoxazole ring can be synthesized through the reaction of hydroxylamine with a β-keto ester under acidic conditions.

    Thiophene Ring Introduction: The thiophene ring is introduced via a sulfonylation reaction, where thiophene is reacted with a sulfonyl chloride in the presence of a base.

    Piperidine Ring Formation: The piperidine ring is synthesized through the hydrogenation of pyridine or by the cyclization of appropriate precursors.

    Oxalamide Linkage Formation: The final step involves the reaction of the isoxazole, thiophene, and piperidine intermediates with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-oxazol-3-yl)-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxalamide linkage to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1,2-oxazol-3-yl)-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,2-oxazol-3-yl)-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N1-(isoxazol-3-yl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)acetamide: Similar structure but with an acetamide linkage instead of oxalamide.

    N1-(isoxazol-3-yl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea: Contains a urea linkage instead of oxalamide.

Uniqueness

N-(1,2-oxazol-3-yl)-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxalamide linkage provides stability and specific reactivity that differentiates it from similar compounds.

Properties

IUPAC Name

N'-(1,2-oxazol-3-yl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5S2/c21-15(16(22)18-13-7-10-25-19-13)17-8-6-12-4-1-2-9-20(12)27(23,24)14-5-3-11-26-14/h3,5,7,10-12H,1-2,4,6,8-9H2,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHKOJQWMMWIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NC2=NOC=C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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